molecular formula C22H29N3O5S B298077 N-{2-[2-(4-butoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide

N-{2-[2-(4-butoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide

Cat. No. B298077
M. Wt: 447.5 g/mol
InChI Key: ZHDLNVSWGXIWND-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-butoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide, also known as BBIM, is a chemical compound with potential applications in the field of medicinal chemistry. This compound has been synthesized and studied extensively in the laboratory due to its unique properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-butoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes or signaling pathways in the body. This inhibition may lead to the suppression of tumor growth or the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to reduce the production of inflammatory cytokines, which are associated with various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-{2-[2-(4-butoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide has several advantages as a research tool. This compound is readily available and can be synthesized in the laboratory using standard techniques. In addition, this compound has been shown to exhibit potent anti-tumor and anti-inflammatory activity, making it a promising candidate for further study.
However, there are also limitations to the use of this compound in laboratory experiments. This compound has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known. In addition, this compound may have off-target effects or interact with other compounds in the body, which could complicate its use as a research tool.

Future Directions

There are several potential future directions for the study of N-{2-[2-(4-butoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide. One area of interest is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
Another area of interest is the development of new synthetic methods for this compound and related compounds. These methods could lead to the production of more potent and selective compounds with potential therapeutic benefits.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-tumor and anti-inflammatory activity, making it a promising candidate for further study. However, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in the body.

Synthesis Methods

N-{2-[2-(4-butoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis process involves the use of butoxybenzaldehyde, hydrazine hydrate, and methanesulfonyl chloride, among other reagents. The reaction proceeds through a series of steps, resulting in the formation of the final product, this compound.

Scientific Research Applications

N-{2-[2-(4-butoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide has been studied extensively in the laboratory due to its potential therapeutic benefits. This compound has been shown to exhibit anti-tumor activity in various cancer cell lines. In addition, this compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for neurodegenerative diseases.

properties

Molecular Formula

C22H29N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C22H29N3O5S/c1-5-6-15-30-21-11-7-18(8-12-21)16-23-24-22(26)17(2)25(31(4,27)28)19-9-13-20(29-3)14-10-19/h7-14,16-17H,5-6,15H2,1-4H3,(H,24,26)/b23-16+

InChI Key

ZHDLNVSWGXIWND-XQNSMLJCSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C

SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C

Origin of Product

United States

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